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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)-2-

cyclopentylethan-1-one

CAS No.: 102580-68-7

Cat. No.: B14086808

Get Quote

Executive Summary & Compound Identity
1-(4-Chlorophenyl)-2-cyclopentylethan-1-one (CAS: Derived Analog, Scaffold ID: Cl-Ph-

CycPen) is a critical intermediate in the synthesis of pharmaceutical agents, particularly

antifungal azoles and kinase inhibitors. Its structure combines an electron-deficient aromatic

system (p-chlorophenyl) with a steric aliphatic moiety (cyclopentylmethyl), creating distinct

spectroscopic signatures essential for structural validation during drug development.
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Property Detail

IUPAC Name 1-(4-Chlorophenyl)-2-cyclopentylethan-1-one

Molecular Formula C₁₃H₁₅ClO

Molecular Weight 222.71 g/mol

Monoisotopic Mass 222.08 g/mol

Key Structural Features
p-Substituted Benzene, Conjugated Ketone,

Cyclopentyl Ring

Synthesis & Isolation Protocol
To ensure the spectroscopic data presented is grounded in a reproducible sample, the

following synthesis protocol via Friedel-Crafts Acylation is recommended. This method

minimizes isomer formation and ensures high purity for analysis.

Experimental Workflow

Reagents:
Chlorobenzene (Excess)

Cyclopentylacetyl Chloride
AlCl3 (Anhydrous)

Friedel-Crafts Acylation
0°C → RT, 4h

Solvent: DCM or Neat

Acidic Quench
Ice/HCl

Hydrolysis of Al-Complex

Extraction (DCM)
Wash (NaHCO3, Brine)

Drying (MgSO4)

Recrystallization (Hexanes)
or Flash Column

Target Ketone
>98% Purity

Click to download full resolution via product page

Caption: Step-wise synthesis workflow ensuring regioselective formation of the para-isomer.

Protocol Rationale
Regioselectivity: The chlorine substituent on the benzene ring is ortho, para-directing but

deactivating.[1] The bulky cyclopentylacetyl group and the steric hindrance of the chlorine

atom strongly favor para-substitution (>95%).

Lewis Acid Stoichiometry: A slight excess (1.1 eq) of AlCl₃ is required because the ketone

product complexes with the aluminum, effectively removing the catalyst from the cycle [1].
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Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the molecular weight and the halogen

substitution pattern.

Isotope Pattern Analysis
The presence of a single chlorine atom dictates a characteristic M : M+2 intensity ratio of

approximately 3:1.

m/z 222 (M+•): Base molecular ion (

Cl).

m/z 224 (M+2): Isotope peak (

Cl).

Fragmentation Pathway
The fragmentation is dominated by alpha-cleavage adjacent to the carbonyl group, driven by

the stability of the acylium ion.
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Molecular Ion [M]+
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p-Chlorobenzoyl Cation
(Base Peak)
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- C6H11CH2•

Cyclopentylmethyl Radical
(Neutral Loss)

p-Chlorophenyl Cation
m/z 111/113

- CO
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Caption: Primary fragmentation pathway showing the formation of the diagnostic p-

chlorobenzoyl cation.

Infrared Spectroscopy (IR)
IR analysis validates the functional group integrity, specifically the conjugation of the carbonyl.
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Wavenumber (cm⁻¹) Assignment Mechanistic Insight

1680 – 1690 C=O Stretch

Key Diagnostic: Lower than

typical alkyl ketones (1715

cm⁻¹) due to conjugation with

the aromatic ring [2].

1585, 1480 Ar C=C Stretch
Characteristic skeletal

vibrations of the benzene ring.

1090 – 1095 C-Cl Stretch
Strong band confirming aryl

chloride presence.

2950, 2870 C-H Stretch (Aliphatic)

Asymmetric and symmetric

stretching of the cyclopentyl

methylene groups.

820 – 830 C-H Bending (oop)

Para-substitution confirmation:

Strong band indicative of two

adjacent hydrogens on the

benzene ring.

Nuclear Magnetic Resonance (NMR)
The NMR data provides the definitive structural proof. The assignments below are derived from

high-fidelity fragment analysis of p-chloroacetophenone and cyclopentyl-substituted alkanes [3,

4].

¹H NMR (400 MHz, CDCl₃)
The spectrum is characterized by a classic AA'BB' aromatic system and a distinct doublet for

the alpha-methylene.
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Shift (δ, ppm) Multiplicity Integration Assignment Coupling (J)

7.88 Doublet (d) 2H
Ar-H (Ortho to

C=O)
J ≈ 8.5 Hz

7.42 Doublet (d) 2H
Ar-H (Meta to

C=O)
J ≈ 8.5 Hz

2.98 Doublet (d) 2H -C(=O)-CH₂-CH J ≈ 7.0 Hz

2.35 Multiplet (m) 1H
Cyclopentyl CH

(Methine)
-

1.85 – 1.75 Multiplet (m) 2H
Cyclopentyl -

CH₂-
-

1.65 – 1.50 Multiplet (m) 4H
Cyclopentyl -

CH₂-
-

1.25 – 1.15 Multiplet (m) 2H
Cyclopentyl -

CH₂-
-

Interpretation Logic:

7.88 & 7.42 ppm: The deshielding effect of the carbonyl places the ortho protons downfield

(7.88). The chlorine atom has a shielding mesomeric effect but a deshielding inductive effect,

resulting in the 7.42 ppm shift. The clear doublet splitting confirms para substitution.

2.98 ppm: This signal is critical. It is an alpha-methylene. It is a doublet because it couples to

the single methine proton of the cyclopentyl ring.

¹³C NMR (100 MHz, CDCl₃)
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Shift (δ, ppm) Type Assignment

198.5 Quaternary (C) C=O (Ketone)

139.4 Quaternary (C) Ar-C-Cl (Ipso)

135.5 Quaternary (C) Ar-C-C=O (Ipso)

129.8 Methine (CH) Ar-C (Ortho to C=O)

128.9 Methine (CH) Ar-C (Meta to C=O)

45.2 Methylene (CH₂) -C(=O)-CH₂-

35.8 Methine (CH) Cyclopentyl CH

32.6 Methylene (CH₂) Cyclopentyl CH₂ (C2/C5)

25.1 Methylene (CH₂) Cyclopentyl CH₂ (C3/C4)

Quality Control & Impurity Profiling
When analyzing synthesized batches, look for these common impurities:

Regioisomer (Ortho-isomer): Look for a minor doublet around δ 7.50 ppm and a shift in the

methylene doublet.

Over-acylation: Presence of additional carbonyl peaks in ¹³C NMR (>198 ppm).

Residual Solvent: DCM (singlet at δ 5.30 ppm) or Hexanes (multiplets at δ 0.8-1.3 ppm).

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14086808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

